Endothelin 2 (human)

Übersicht

Beschreibung

Endothelin-2, human, ist ein Protein, das vom EDN2-Gen beim Menschen kodiert wird. Es gehört zu einer Familie von drei Endothelin-Peptid-Isoformen, zu denen auch Endothelin-1 und Endothelin-3 gehören. Diese Peptide sind für ihre starken vasokonstriktiven Eigenschaften bekannt, d. h. sie können Blutgefäße verengen. Endothelin-2 wird hauptsächlich in den vaskulären Endothelzellen der Niere, Plazenta, Gebärmutter, des Herzens, des zentralen Nervensystems und des Darms produziert .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Endothelin-2, human, erfolgt in der Regel durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem unlöslichen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kupplung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird hinzugefügt und an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Endothelin-2, human, erfolgt durch rekombinante DNA-Technologie. Diese Methode beinhaltet:

Genklonierung: Das EDN2-Gen wird in einen Expressionsvektor kloniert.

Transformation: Der Vektor wird in eine Wirtszelle, wie z. B. Escherichia coli oder Hefe, eingeführt.

Expression: Die Wirtszellen werden kultiviert und das Endothelin-2-Protein wird exprimiert.

Reinigung: Das Protein wird extrahiert und mit chromatographischen Techniken gereinigt.

Chemische Reaktionsanalyse

Arten von Reaktionen

Endothelin-2, human, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Beispielsweise kann die Oxidation von Cysteinresten zur Bildung von Disulfidbrücken führen.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Disulfidbrücken in Endothelin-2 können zu freien Thiolgruppen reduziert werden.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Zum Beispiel die Substitution von Aminosäureresten in der Peptidsequenz.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Beta-Mercaptoethanol können als Reduktionsmittel verwendet werden.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) werden häufig verwendet.

Hauptprodukte

Oxidation: Bildung von Disulfidbrücken.

Reduktion: Bildung von freien Thiolgruppen.

Substitution: Modifizierte Peptidsequenzen.

Wissenschaftliche Forschungsanwendungen

Endothelin-2, human, hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Industrie: Wird bei der Entwicklung von Endothelin-Rezeptorantagonisten für therapeutische Zwecke verwendet.

Wirkmechanismus

Endothelin-2, human, entfaltet seine Wirkungen durch Bindung an zwei verschiedene G-Protein-gekoppelte Rezeptoren: Endothelin-A-Rezeptor und Endothelin-B-Rezeptor. Nach der Bindung aktivieren diese Rezeptoren intrazelluläre Signalwege, die zu verschiedenen physiologischen Reaktionen führen, darunter Vasokonstriktion, Zellproliferation und Entzündung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of endothelin-2, human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of endothelin-2, human, involves recombinant DNA technology. This method includes:

Gene Cloning: The EDN2 gene is cloned into an expression vector.

Transformation: The vector is introduced into a host cell, such as Escherichia coli or yeast.

Expression: The host cells are cultured, and the endothelin-2 protein is expressed.

Purification: The protein is extracted and purified using chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Endothelin-2, human, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. For example, the oxidation of cysteine residues can form disulfide bonds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Disulfide bonds in endothelin-2 can be reduced to free thiol groups.

Substitution: This reaction involves the replacement of one functional group with another. For instance, the substitution of amino acid residues in the peptide sequence.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can be used as reducing agents.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are commonly used.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Formation of free thiol groups.

Substitution: Modified peptide sequences.

Wissenschaftliche Forschungsanwendungen

Endothelin-2, human, has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of endothelin receptor antagonists for therapeutic purposes.

Wirkmechanismus

Endothelin-2, human, exerts its effects by binding to two different G-protein coupled receptors: endothelin A receptor and endothelin B receptor. Upon binding, these receptors activate intracellular signaling pathways that lead to various physiological responses, including vasoconstriction, cell proliferation, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Endothelin-2, human, gehört zu einer Familie von drei Endothelin-Peptiden:

Endothelin-1: Der stärkste Vasokonstriktor im menschlichen Herz-Kreislauf-System mit lang anhaltenden Wirkungen.

Endothelin-3: Hat eine geringere Affinität zum Endothelin-A-Rezeptor im Vergleich zu Endothelin-1 und Endothelin-2.

Einzigartigkeit

- Endothelin-2 ist einzigartig in seiner Gewebsverteilung und seinen spezifischen physiologischen Rollen, wie z. B. seiner Beteiligung am Bruch des Eifollikels und den Herz-Kreislauf-Funktionen .

Ähnliche Verbindungen

- Endothelin-1

- Endothelin-3

Eigenschaften

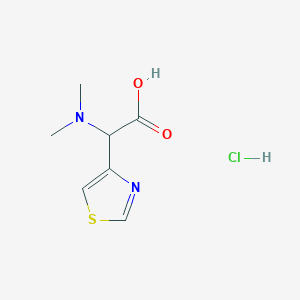

IUPAC Name |

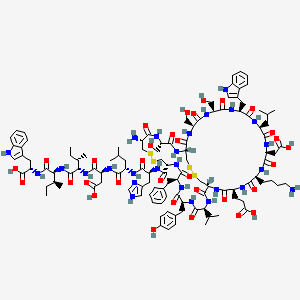

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFJHYIHIKEBTQ-IYRKOGFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H160N26O32S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2546.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122879-69-0 | |

| Record name | Endothelin 2 human | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2848191.png)

![3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2848195.png)

![N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide](/img/structure/B2848197.png)

![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)

![7-Fluoro-2-methyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2848204.png)

![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)

![5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2848209.png)